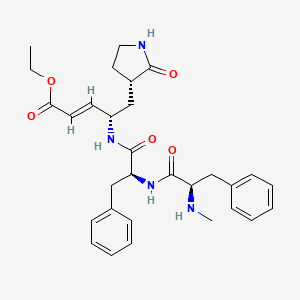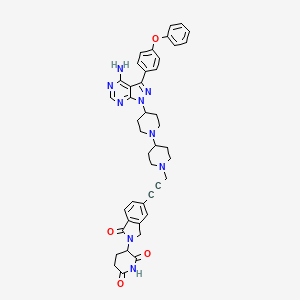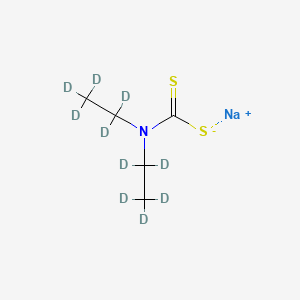
Sodium Diethyldithiocarbamate-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Diethyldithiocarbamate-d10 is a deuterated form of Sodium Diethyldithiocarbamate, an organosulfur compound with the formula NaS₂CN(C₂H₅)₂. It is a pale yellow, water-soluble salt commonly used as a chelating agent for transition metal ions and as a precursor to various industrial chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium Diethyldithiocarbamate-d10 is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The compound is often crystallized from water as the trihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The compound can be alkylated using reagents like dichloromethane.
Complex Formation: It reacts with various metal salts to form transition metal dithiocarbamate complexes.
Common Reagents and Conditions
Oxidation: Iodine (I₂) is commonly used as an oxidizing agent.
Substitution: Dichloromethane (CH₂Cl₂) is used for alkylation reactions.
Complex Formation: Metal salts such as iron (Fe) are used to form complexes.
Major Products
Oxidation: Thiuram disulfides.
Substitution: Alkylated dithiocarbamates.
Complex Formation: Transition metal dithiocarbamate complexes.
Aplicaciones Científicas De Investigación
Sodium Diethyldithiocarbamate-d10 has a wide range of applications in scientific research:
Mecanismo De Acción
Sodium Diethyldithiocarbamate-d10 exerts its effects primarily through its metal-chelating properties. It binds to metal ions such as copper, iron, and zinc, forming stable complexes. This chelation inhibits the activity of metal-dependent enzymes, such as superoxide dismutase, leading to various biological effects . The compound also induces oxidative stress by disrupting the redox balance within cells .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Dimethyldithiocarbamate: Similar in structure but with methyl groups instead of ethyl groups.
Zinc Diethyldithiocarbamate: Contains zinc instead of sodium.
Ammonium Pyrrolidinedithiocarbamate: Contains an ammonium ion and a pyrrolidine ring.
Uniqueness
Sodium Diethyldithiocarbamate-d10 is unique due to its deuterated form, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other dithiocarbamates .
Propiedades
Fórmula molecular |
C5H10NNaS2 |
|---|---|
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2; |
Clave InChI |
IOEJYZSZYUROLN-MFMGRUKYSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)[S-])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
SMILES canónico |
CCN(CC)C(=S)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


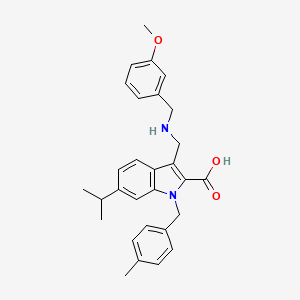

![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)


![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)

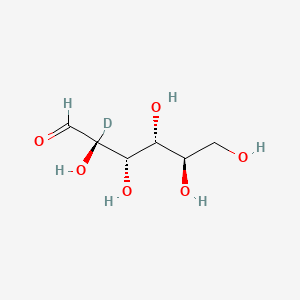

![5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)
